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L,L-Dityrosine-13C12 Dihydrochloride

Cat. No.: B1161792
M. Wt: 445.19
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Dityrosine (B1219331) as a Covalent Protein Modification

Dityrosine is a non-proteinogenic amino acid dimer formed through the covalent linkage of two L-tyrosine residues. wikipedia.org This bond, specifically an ortho-ortho coupling between the phenolic rings of the tyrosines, is created via an oxidative process. nih.gov The formation mechanism typically begins with the generation of a tyrosyl radical, often initiated by enzymatic action, UV irradiation, or exposure to reactive oxygen species (ROS). nih.govresearchgate.net These radicals then couple to form the stable dityrosine cross-link. nih.gov

In biological systems, dityrosine formation serves dual roles. It is a natural post-translational modification used to confer structural integrity, stability, and insolubility to proteins. nih.govnih.gov For instance, it is found in structural proteins like resilin, an elastic protein in arthropods, where it contributes to a stable three-dimensional network. nih.gov It is also observed in elastin, collagen, and silk, enhancing their mechanical strength. nih.govnih.gov

Conversely, the presence of dityrosine is widely recognized as a biomarker for oxidative stress and the resultant protein damage. wikipedia.orgnih.gov Elevated levels of dityrosine are associated with various pathological conditions, including Alzheimer's disease, Parkinson's disease, atherosclerosis, and eye cataracts, where oxidative damage is a contributing factor. nih.govnih.govacs.org The formation of these cross-links can lead to protein aggregation and altered function, which are implicated in the progression of these diseases. taylorandfrancis.comrsc.org Due to its intrinsic fluorescence, dityrosine can be detected and quantified, making it a valuable tool for researchers studying oxidative processes in biological systems. wikipedia.orgnih.gov

Significance of Isotopic Labeling (¹³C₁₂) for Advanced Research in Dityrosine Studies

Isotopic labeling is a powerful technique where an atom in a molecule is replaced by one of its isotopes to track the molecule's path through a reaction or a biological system. wikipedia.org L,L-Dityrosine-13C12 Dihydrochloride (B599025) is a stable isotope-labeled (SIL) version of dityrosine. In this specific compound, twelve of the carbon atoms in the molecule are replaced with the heavier, non-radioactive carbon-13 (¹³C) isotope. cymitquimica.com

The significance of this ¹³C₁₂ labeling is most profound in the field of quantitative proteomics and metabolomics, particularly when using mass spectrometry (MS). acs.orgwikipedia.org Mass spectrometry separates ions based on their mass-to-charge ratio. An unlabeled (or "light") dityrosine molecule will have a different mass than its ¹³C₁₂-labeled ("heavy") counterpart. wikipedia.org This mass difference allows the labeled compound to be used as an ideal internal standard for accurate quantification.

When analyzing a biological sample, a known amount of L,L-Dityrosine-13C12 Dihydrochloride is added. The sample is then processed and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). curtin.edu.auresearchgate.net The mass spectrometer can distinguish between the endogenous, "light" dityrosine from the sample and the "heavy" labeled standard. By comparing the signal intensity of the endogenous dityrosine to that of the known quantity of the internal standard, researchers can calculate the precise amount of dityrosine in the original sample with high accuracy and reproducibility. curtin.edu.auresearchgate.net This method overcomes variations in sample preparation and instrument response, which are common challenges in quantitative analysis. acs.org The use of stable isotope dilution assays with labeled dityrosine has become a critical tool for accurately assessing the extent of oxidative protein damage in various research contexts. curtin.edu.auresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₆¹³C₁₂H₂₂Cl₂N₂O₆
Molecular Weight 372.273 g/mol
Appearance White to off-white solid
Form Dihydrochloride salt
Isotopic Label Carbon-13 (¹³C) at 12 positions
Data sourced from publicly available chemical supplier information. cymitquimica.cominvivochem.com

Table 2: Comparison of Unlabeled vs. Labeled Dityrosine for MS Analysis

FeatureUnlabeled L,L-DityrosineThis compound
Common Name "Light" Dityrosine"Heavy" Dityrosine
Primary Use Analyte (The molecule being measured)Internal Standard for quantification
Mass Lower molecular massHigher molecular mass (due to ¹³C)
Detection in MS Detected at its specific mass-to-charge ratioDetected at a distinct, higher mass-to-charge ratio
Advantage in Research Represents the endogenous level in a sampleAllows for precise and accurate quantification of the analyte

Properties

Molecular Formula

C₆¹³C₁₂H₂₂Cl₂N₂O₆

Molecular Weight

445.19

Synonyms

(α3S,α3’S)-α3,α3’-Diamino-6,6’-dihydroxy-[1,1’-biphenyl]-3,3’-dipropanoic Acid-13C12;  [S-(R*,R*)]-α,α’-Diamino-6,6’-dihydroxy-[1,1’-biphenyl]-3,3’-dipropanoic Acid-13C12;  3,3’-Bityrosine Dihydrochloride;  3,3’-Dityrosine-13C12;  Bityrosine-13C12;  Dityr

Origin of Product

United States

Mechanistic Investigations of Dityrosine Formation Pathways

Radical-Mediated Formation of Dityrosine (B1219331)

Non-enzymatic, radical-mediated pathways are a significant source of dityrosine formation, often associated with conditions of oxidative stress. These pathways are initiated by various agents that can generate free radicals within biological systems.

The generation of dityrosine is fundamentally linked to the presence of reactive oxygen species (ROS). nih.gov ROS, such as the hydroxyl radical (•OH), can abstract a hydrogen atom from the phenolic group of a tyrosine residue, leading to the formation of a tyrosyl radical (•Tyr). nih.govnih.gov This radical is the essential precursor to dityrosine. Once formed, two tyrosyl radicals can undergo a coupling reaction, typically at the ortho positions of the phenol (B47542) ring, to form a stable carbon-carbon bond, resulting in dityrosine. nih.govrsc.org

The process is not limited to simple dimerization. The tyrosyl radical can also react with other molecules or radicals, leading to different products. However, the formation of dityrosine is a prominent outcome of protein oxidation. nih.govtaylorandfrancis.com In vivo, the formation of dityrosine via this pathway is often initiated by events such as the Fenton reaction, where hydrogen peroxide reacts with metal ions like iron or copper to produce highly reactive hydroxyl radicals. nih.govmdpi.com

Dityrosine formation can also be induced by photochemical reactions, particularly through exposure to ultraviolet (UV) light. nih.govwikipedia.org This method is frequently employed in vitro to study the effects of dityrosine cross-linking on protein structure and function. nih.gov The photochemical process can occur through direct photo-oxidation or, more commonly, through the use of a photosensitizer. researchgate.netacs.org

Photosensitizers, such as riboflavin (B1680620) or ruthenium(II) polypyridine complexes, absorb light and become excited. researchgate.netacs.orgacs.org In this excited state, they can initiate the formation of tyrosyl radicals through electron transfer, leading to dityrosine cross-linking. researchgate.netmdpi.com For instance, the ruthenium(II)tris-bipyridyl complex ([Ru(II)(bpy)₃]²⁺), in the presence of an oxidant like persulfate, is a well-established system for inducing dityrosine formation under visible light. acs.org This technique, known as Photo-Induced Cross-Linking of Unmodified Proteins (PICUP), provides a "snapshot" of protein conformations and interactions. mdpi.comnih.gov

Table 2: Common Photosensitizers and Conditions for Dityrosine Formation

Photosensitizer Light Source Co-reagents Application
Riboflavin UV or Visible Light Oxygen Inducing cross-linking in milk proteins like β-casein. acs.orgresearchgate.net
Ruthenium(II)tris-bipyridyl ([Ru(II)(bpy)₃]²⁺) Visible Light (e.g., 452 nm) Persulfate (e.g., SPS) PICUP technique for studying protein structure and oligomerization. acs.orgmdpi.com

In biological membranes and lipoproteins, the oxidation of lipids can indirectly lead to the formation of dityrosine. Unsaturated fatty acids are particularly susceptible to oxidation, forming lipid-derived radicals such as lipid peroxyl radicals (LOO•). nih.gov These radicals can then abstract a hydrogen atom from a nearby tyrosine residue, generating a tyrosyl radical and initiating the dityrosine formation cascade. nih.gov

This pathway is significant in the context of diseases like atherosclerosis, where the oxidation of low-density lipoproteins (LDL) is a key event. karger.com Studies have shown that oxidized LDL contains elevated levels of dityrosine, and dityrosine concentrations are significantly higher in atherosclerotic plaques. karger.com The process links lipid peroxidation directly to protein cross-linking, highlighting a complex interplay of oxidative damage in hydrophobic environments. nih.gov

Enzymatic Synthesis of Dityrosine

Certain enzymes, primarily peroxidases, can catalyze the formation of dityrosine. This enzymatic synthesis is a controlled process, unlike the more random nature of radical-mediated formation, and plays a role in various physiological functions. wikipedia.orgresearchgate.net

Myeloperoxidase (MPO) is an enzyme found in neutrophils and other phagocytic cells, where it plays a crucial role in host defense. nih.govresearchgate.net MPO utilizes hydrogen peroxide (H₂O₂) to oxidize various substrates. While its primary function involves the production of hypochlorous acid (HOCl), MPO can also directly oxidize L-tyrosine to a tyrosyl radical, which then dimerizes to form dityrosine. researchgate.netnih.gov

The synthesis of dityrosine by the MPO-H₂O₂ system can occur even in the presence of chloride ions (Cl⁻), its preferred substrate, indicating that L-tyrosine can effectively compete for the enzyme's active site. researchgate.net The reaction is inhibited by typical heme poisons such as azide (B81097) and cyanide, as well as by aminotriazole, confirming the peroxidative mechanism. researchgate.netnih.gov The formation of dityrosine by MPO is considered a marker of protein oxidation at sites of inflammation where neutrophils are active. nih.gov

Table 3: Factors Influencing Myeloperoxidase-Catalyzed Dityrosine Formation

Factor Effect on Dityrosine Formation Reference
Hydrogen Peroxide (H₂O₂) Essential co-substrate for MPO activity. researchgate.netnih.gov
L-Tyrosine Substrate that is oxidized to a tyrosyl radical. researchgate.netnih.gov
Chloride (Cl⁻) Competes with tyrosine, can partially inhibit dityrosine formation. researchgate.net
Azide, Cyanide, Aminotriazole Inhibit MPO activity and thus dityrosine synthesis. researchgate.netnih.gov

Besides myeloperoxidase, other peroxidases, such as horseradish peroxidase (HRP) and lactoperoxidase, can also catalyze the formation of dityrosine from tyrosine in the presence of H₂O₂. nih.govnih.govmaastrichtuniversity.nl This was one of the earliest recognized methods for generating dityrosine in vitro. nih.gov The general mechanism involves the peroxidase enzyme cycling through intermediate states (Compound I and Compound II) as it oxidizes the tyrosine substrate. researchgate.net

The enzymatic approach offers a degree of specificity, as the protein's structure can influence which tyrosine residues are accessible to the enzyme and most likely to cross-link. researchgate.net For example, studies with bovine α-lactalbumin have shown that peroxidase-catalyzed cross-linking can be specific, forming a link between particular tyrosine residues (Tyr18 and Tyr50) due to favorable steric and charge interactions within a noncovalent protein complex. researchgate.net This enzymatic cross-linking is being explored for applications in food science and biomaterial engineering to modify the properties of proteins. researchgate.netmaastrichtuniversity.nl

Environmental and Exogenous Inducers of Dityrosine Cross-linking

A variety of external factors can trigger the formation of dityrosine cross-links in biological systems. These inducers often generate oxidative stress, leading to the production of the necessary tyrosyl radicals.

Hydrogen Peroxide (H₂O₂): As a key component in many enzymatic and non-enzymatic pathways, hydrogen peroxide is a major inducer of dityrosine formation. jst.go.jpnih.gov Studies on wheat-flour dough have demonstrated that the addition of hydrogen peroxide significantly increases the amount of dityrosine. jst.go.jp In E. coli, both endogenous and exogenous hydrogen peroxide have been shown to elevate the number of dityrosine cross-linked peptides, with a clear increase observed with rising intracellular H₂O₂ concentrations. mdpi.comnih.gov

Metal Ions: As mentioned in the MCO pathway, transition metal ions like copper are significant inducers. nih.gov Research on amyloid-beta has shown that the concentration of Cu²⁺ ions modulates the generation of toxic Aβ species and that a 1:1 molar ratio of Cu²⁺ to Aβ or higher is most efficient for forming dityrosine cross-links.

Radiation: Both UV and gamma radiation can induce dityrosine formation. usda.gov Studies on hairless mice have shown that exposure to simulated solar light leads to oxidative damage, a process in which dityrosine formation is a known marker. nih.gov The dose of UV radiation is a critical factor, with higher doses leading to more significant damage to the cutaneous antioxidant systems. nih.gov

Peroxidases: The presence of exogenous peroxidases, such as those used in food processing or biotechnological applications, can induce dityrosine cross-linking. jst.go.jp In wheat-flour dough, the combination of peroxidase and hydrogen peroxide leads to a notable increase in dityrosine content. jst.go.jp

Below is a table summarizing research findings on various inducers of dityrosine cross-linking.

InducerSystem StudiedObserved Effect on Dityrosine FormationResearch Finding Reference
Hydrogen Peroxide (H₂O₂) Wheat-flour doughIncreased formation of dityrosine. jst.go.jp
Escherichia coliElevated number of dityrosine cross-linked and loop-linked peptides with increasing intracellular H₂O₂ concentrations. mdpi.comnih.gov
Amyloid-β (Aβ) peptide with Cu²⁺Strongly promoted Cu-induced dityrosine cross-linking. nih.gov
Metal Ions (Copper, Cu²⁺) Amyloid-β (Aβ) peptideInduces the generation of dityrosine-cross-linked, SDS-resistant oligomers at concentrations lower than that in amyloid plaques. nih.gov
Amyloid-β (Aβ) peptideHigh copper-to-Aβ ratio results in a higher level of dityrosine cross-links.
UV Radiation Human Insulin (B600854)Progressive formation of dityrosine, leading to covalent insulin dimerization. researchgate.net
Hairless Mice (in vivo)Implied as a marker of oxidative damage following simulated solar light irradiation. nih.gov
Peroxidases (Horseradish Peroxidase, HRP) Wheat-flour dough (with H₂O₂)Increased formation of dityrosine cross-links. jst.go.jp
CalmodulinCatalyzes significant dityrosine production, primarily through intermolecular cross-linking. acs.org
Peroxidases (Myeloperoxidase, MPO) L-tyrosine (in vitro)Utilized 26% of H₂O₂ to form dityrosine at physiological concentrations of Cl⁻ and L-tyrosine. nih.gov
Human Neutrophils and MacrophagesGenerated dityrosine from L-tyrosine via a peroxidative mechanism. nih.gov

Advanced Analytical Methodologies Utilizing L,l Dityrosine 13c12 Dihydrochloride

Mass Spectrometry-Based Approaches for Dityrosine (B1219331) Research

Mass spectrometry (MS) has become an indispensable technology for identifying and characterizing oxidative modifications in proteins. nih.gov Its application to dityrosine research provides unparalleled sensitivity and specificity, enabling the exploration of dityrosine's role in various physiological and pathological processes. acs.orgnih.gov MS-based strategies are central to elucidating the gas-phase fragmentation patterns of dityrosine cross-links, which is crucial for understanding protein structure and interactions. murdoch.edu.auresearchgate.net The versatility of MS allows for its coupling with separation techniques like liquid chromatography and other analytical methods such as ion mobility, creating powerful hybrid systems for comprehensive dityrosine analysis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantitative analysis of dityrosine in complex biological samples. nih.govresearchgate.net This technique combines the separation power of high-performance liquid chromatography (HPLC) with the specificity and sensitivity of tandem mass spectrometry. In a typical workflow, proteins from a biological sample are hydrolyzed into their constituent amino acids, which are then separated by HPLC and introduced into the mass spectrometer. The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions characteristic of dityrosine, allowing for its precise quantification even at low concentrations. researchgate.net

For the most accurate and reliable quantification of dityrosine, isotope dilution mass spectrometry (IDMS) is the gold standard. This method relies on the use of a stable isotope-labeled (SIL) internal standard, such as L,L-Dityrosine-13C12 Dihydrochloride (B599025). scispace.com This internal standard is chemically identical to the native dityrosine analyte but has a greater mass due to the incorporation of heavy isotopes like ¹³C. nih.gov

A known amount of the SIL internal standard is spiked into the sample prior to any processing steps like protein hydrolysis and sample cleanup. curtin.edu.au Because the standard and the analyte behave identically during sample preparation and analysis, any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. scispace.com By measuring the ratio of the signal from the native dityrosine to that of the co-eluting L,L-Dityrosine-13C12 Dihydrochloride, a highly accurate concentration of the native dityrosine in the original sample can be determined. nih.govteagasc.ie This approach effectively corrects for variations in sample recovery and matrix effects that can interfere with quantification. nih.gov

Below is an interactive table demonstrating the principle of using a stable isotope-labeled internal standard in LC-MS/MS for dityrosine quantification.

AnalyteChemical FormulaMonoisotopic Mass (Da)Internal StandardChemical FormulaMonoisotopic Mass (Da)
L,L-DityrosineC₁₈H₂₀N₂O₆360.1321L,L-Dityrosine-¹³C₁₂ Dihydrochloride¹³C₁₂C₆H₂₀N₂O₆372.1724

Note: The table illustrates the mass difference that allows the mass spectrometer to distinguish between the native analyte and the stable isotope-labeled internal standard.

Electrospray ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of large, non-volatile, and thermally fragile biomolecules like peptides and proteins. csass.org In the context of dityrosine research, ESI-MS/MS is a powerful tool for characterizing peptides that have been covalently cross-linked by dityrosine. nih.govmurdoch.edu.au The ESI process allows these large, cross-linked structures to be transferred from solution into the gas phase as intact, multiply charged ions with minimal fragmentation. csass.org

Once in the gas phase, these precursor ions can be selected and subjected to tandem mass spectrometry (MS/MS). The resulting fragmentation patterns provide rich structural information, helping to identify the specific amino acid sequences of the two peptides involved in the cross-link and to pinpoint the exact location of the dityrosine bridge. acs.org This level of detailed characterization is critical for understanding how dityrosine-mediated cross-linking affects protein structure and function in biological systems. acs.orgnih.gov

High-resolution mass spectrometry (HRMS), often performed on instruments like the Orbitrap, is crucial for the unambiguous identification of dityrosine and other related oxidative protein modifications. nih.govbioanalysis-zone.com Oxidative stress can lead to a variety of modifications on amino acid residues, some of which may have masses very close to that of dityrosine. nih.govnih.gov HRMS instruments provide the necessary resolving power and mass accuracy to distinguish between these different modifications, preventing misidentification. bioanalysis-zone.comyoutube.com

For example, the high mass accuracy of an Orbitrap analyzer allows researchers to confidently confirm the elemental composition of a detected ion, verifying that it corresponds to a dityrosine cross-link rather than another modification or an artifact. murdoch.edu.aunih.gov This capability is essential when analyzing complex protein digests where numerous modifications may be present simultaneously. teagasc.ie

The following table presents a comparison of the exact masses of dityrosine and other common oxidative modifications of tyrosine, highlighting the need for high-resolution instrumentation.

ModificationChange in FormulaΔ Mass (Da)Resulting Mass of Tyr Residue (Da)
Dityrosine Cross-link +C₉H₇O₂+159.0446322.1212 (part of cross-link)
3-Nitrotyrosine+NO₂+44.9851208.0641
3,4-Dihydroxyphenylalanine (DOPA)+O+15.9949179.0582

Ion mobility-mass spectrometry (IM-MS) is an advanced analytical technique that adds another dimension of separation to mass spectrometry. rsc.org In IM-MS, ions are separated not only by their mass-to-charge ratio but also by their size, shape, and charge, which collectively determine their mobility through a gas-filled drift tube. This provides a measure of the ion's rotationally averaged collision cross-section (CCS), offering valuable insights into its three-dimensional structure. rsc.org

In dityrosine research, IM-MS is used to investigate the conformational changes that occur in peptides and proteins upon the formation of a dityrosine cross-link. nih.gov Studies have shown that the introduction of a dityrosine cross-link can significantly alter the gas-phase conformation of peptide oligomers. For instance, research on Aβ peptide dimers and trimers revealed that the dityrosine cross-link leads to a decrease in the collisional cross-section, indicating a shift towards more compact oligomeric structures. nih.gov This suggests that dityrosine cross-linking can redirect the pathway of protein aggregation, a finding with significant implications for diseases associated with protein misfolding. nih.gov

Peptide SpeciesCross-link StatusObserved Collision Cross-Section (Ų)Conformational Implication
Aβ DimerNon-cross-linkedVaries (multiple forms)Equilibrium of extended and compact forms
Aβ DimerDityrosine Cross-linkedSmaller average CCSShift towards more compact forms
Aβ TrimerNon-cross-linkedVaries (multiple forms)Equilibrium of extended and compact forms
Aβ TrimerDityrosine Cross-linkedSmaller average CCSShift towards more compact forms

This table provides a conceptual representation based on findings reported in the literature. nih.gov

Understanding the gas-phase fragmentation behavior of dityrosine cross-linked peptides is essential for their definitive identification by tandem mass spectrometry. murdoch.edu.auresearchgate.net Several different fragmentation techniques are employed, each providing unique and complementary information.

Collision-Induced Dissociation (CID): This is a widely used "slow-heating" method where ions are fragmented by collisions with an inert gas. In dityrosine cross-linked peptides, CID typically results in the cleavage of the peptide backbone bonds, producing b- and y-type fragment ions, while leaving the dityrosine cross-link itself intact. acs.orgmurdoch.edu.auresearchgate.net This allows for the sequencing of the individual peptide chains. acs.org

Higher-Energy C-trap Dissociation (HCD): HCD is a beam-type CID fragmentation technique that occurs in a separate collision cell. It often produces a fragmentation pattern similar to CID but can provide a more complete series of fragment ions, especially in the low mass region. acs.orgmurdoch.edu.au

Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD): ETD and ECD are non-ergodic fragmentation methods that involve the transfer of an electron to a multiply charged precursor ion. acs.orgresearchgate.net This induces fragmentation by a different mechanism that preferentially cleaves the N-Cα bond of the peptide backbone, producing c- and z-type fragment ions. A key advantage of ETD and ECD is their ability to preserve labile post-translational modifications, including the dityrosine cross-link. murdoch.edu.auresearchgate.net They are particularly effective for sequencing larger peptides and proteins with high charge states. acs.org

The combination of these different fragmentation methods allows for a comprehensive characterization of dityrosine cross-linked peptides. acs.orgnih.gov The fragmentation patterns follow general rules: cleavage can occur on either side of the intact dityrosine bond, or fragmentation can occur along one peptide chain while the other remains attached to the fragment via the cross-link. murdoch.edu.auresearchgate.net

Fragmentation MethodPrinciplePrimary Fragment IonsKey Advantage for Dityrosine AnalysisReference
CID (Collision-Induced Dissociation)Vibrational excitation via collision with inert gasb- and y-ionsGood for peptide backbone sequencing; cross-link remains intact. acs.orgmurdoch.edu.au
HCD (Higher-Energy C-trap Dissociation)Beam-type collisional dissociationb- and y-ionsSimilar to CID, often with better low-mass fragment detection. acs.orgmurdoch.edu.au
ETD (Electron Transfer Dissociation)Electron transfer from a radical anionc- and z-ionsPreserves labile modifications; good for highly charged precursors. acs.orgmurdoch.edu.auresearchgate.net
ECD (Electron Capture Dissociation)Capture of a low-energy electronc- and z-ionsSimilar to ETD; preserves modifications and tertiary structure. nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Dityrosine Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy in Dityrosine Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic molecules, including dityrosine and its derivatives. researchgate.net It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. researchgate.netcore.ac.uk In the context of dityrosine analysis, NMR is crucial for confirming its structure and for differentiating it from other isomers formed during oxidative processes. researchgate.netnih.gov The incorporation of ¹³C atoms in this compound provides distinct signals that are invaluable for resolving complex spectra and confirming structural assignments.

Proton (¹H) NMR spectroscopy is a fundamental tool for the initial identification of dityrosine. The spectrum of dityrosine exhibits characteristic signals in the aromatic region (typically 6.8–7.4 ppm), which correspond to the protons on the two phenolic rings. researchgate.net The specific chemical shifts and coupling patterns of these aromatic protons are unique to the dityrosine structure, allowing for its identification. researchgate.net For instance, studies have reported the ¹H NMR resonances for the six aromatic protons of 3,3'-dityrosine, confirming its biphenyl (B1667301) linkage. researchgate.net The use of high-frequency NMR instruments, such as 500-MHz spectrometers, provides the necessary resolution to distinguish these signals clearly. researchgate.net

Table 1: Illustrative ¹H NMR Aromatic Proton Assignments for Dityrosine Note: Chemical shifts (δ) are illustrative and can vary based on solvent and pH.

Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J)
H-2', H-6' ~7.23 d ~2.2 Hz
H-5' ~7.13 d ~8.4 Hz
H-6 ~7.02 dd ~8.4, 2.2 Hz
H-2, H-5 ~6.98 m

This table is generated based on data patterns described in scientific literature. researchgate.net

While ¹H NMR is useful, complex mixtures containing multiple tyrosine cross-link isomers, such as pulcherosine (B238492) and isodityrosine, require more advanced techniques for unambiguous identification. researchgate.net Two-dimensional (2D) NMR experiments, which add a second frequency dimension, are essential for resolving overlapping signals and establishing atomic connectivity. libretexts.org

Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are spin-spin coupled, revealing which protons are neighbors in the molecular structure. libretexts.org For dityrosine isomers, COSY spectra can help trace the connectivity of protons within each aromatic ring system, aiding in the differentiation of substitution patterns. researchgate.net

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond directly coupled protons to show entire spin systems. core.ac.uk This is particularly useful for identifying the complete set of protons belonging to each amino acid residue within a complex peptide. core.ac.uk

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and heteronuclei, most commonly ¹³C. oxinst.com An HSQC spectrum provides a map of all C-H bonds in the molecule. For this compound, the labeled carbon atoms provide exceptionally clear and strong correlation peaks, simplifying spectral assignment and making it a powerful tool for distinguishing between isomers which differ in their carbon framework.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically over 2-3 bonds). core.ac.uk This is critical for piecing together different fragments of a molecule and for establishing the crucial C-C or C-O-C linkages that differentiate dityrosine, isodityrosine, and other related structures. core.ac.uk

Table 2: Application of 2D NMR Techniques in Dityrosine Isomer Analysis

NMR Technique Purpose Information Yielded
COSY Identifies ¹H-¹H spin coupling Reveals proton connectivity within each aromatic ring. researchgate.netlibretexts.org
TOCSY Correlates all protons within a spin system Delineates complete amino acid spin systems. core.ac.uk
HSQC Correlates directly bonded ¹H and ¹³C nuclei Confirms C-H attachments, simplified by ¹³C labeling. oxinst.com

Chromatographic Separation Techniques for Dityrosine and Its Derivatives

Chromatography is a cornerstone for the analysis of dityrosine from complex biological samples. nih.govnih.gov These techniques separate molecules based on their physicochemical properties, enabling the isolation and subsequent quantification of dityrosine and its derivatives. nih.gov The use of this compound as an internal standard is particularly vital in quantitative chromatographic methods, especially when coupled with mass spectrometry. researchgate.net

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of dityrosine. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective, where dityrosine is separated on a nonpolar stationary phase (like C18 or ODS) with a polar mobile phase. nih.govresearchgate.net

Several HPLC methods have been developed for dityrosine analysis. One common approach employs an isocratic elution with a mobile phase consisting of water, acetonitrile, and an ion-pairing agent like trifluoroacetic acid (TFA). nih.gov Gradient elution methods are also used, especially for complex samples, to achieve better separation from other amino acids and interfering compounds. nih.gov The quantification of dityrosine is typically achieved by monitoring its unique fluorescence or UV absorbance. researchgate.net For highly accurate quantification, especially in grain proteins, an isotope dilution method using ¹³C-labeled dityrosine as an internal standard has been successfully validated. researchgate.net This method demonstrates excellent linearity, recovery, and precision. researchgate.net

Table 3: Example HPLC Conditions for Dityrosine Analysis

Parameter Condition 1 Condition 2
Column ODS II Spherisorb nih.gov Phenomenex Ultracarb 20 (for dabsylated amino acids) nih.gov
Mobile Phase 92% H₂O, 8% Acetonitrile, 0.1% Trifluoroacetic Acid nih.gov Gradient program nih.gov
Flow Rate Not specified Not specified
Detection Fluorometric (Ex: 315-325 nm, Em: ~410 nm) & Spectrophotometric (UV) nih.govresearchgate.netresearchgate.net Fluorescence or UV nih.gov
Internal Standard This compound (for LC-MS) researchgate.net Not applicable

This table compiles data from multiple sources to illustrate common methodologies. nih.govresearchgate.netresearchgate.netresearchgate.net

To enhance sensitivity and specificity, HPLC is frequently coupled with powerful spectroscopic detectors.

HPLC with Fluorescence Detection: Dityrosine possesses a characteristic and intense fluorescence (excitation maximum ~315-325 nm, emission maximum ~400-410 nm) that allows for its highly sensitive and selective detection. researchgate.netresearchgate.netresearchgate.net This makes HPLC-fluorescence a preferred method for detecting picomole quantities of dityrosine, even when it is a trace component in a sample. nih.gov

HPLC with Mass Spectrometry (LC-MS/MS): The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) provides the highest level of specificity for both identification and quantification. nih.govacs.org After separation by HPLC, molecules are ionized and their mass-to-charge ratio is determined. Tandem MS (MS/MS) involves selecting the dityrosine parent ion, fragmenting it, and analyzing the resulting daughter ions. nih.gov This process yields a structural fingerprint that provides unambiguous identification. The use of this compound as an internal standard in LC-MS/MS analysis is the gold standard for quantification. researchgate.net Because the labeled standard co-elutes with the unlabeled dityrosine and has nearly identical chemical properties but a different mass, it can correct for variations in sample preparation and instrument response, leading to highly accurate and precise measurements. researchgate.net This approach has been crucial in detecting elevated dityrosine levels in pathologies like Alzheimer's disease. nih.gov

The Role of Dityrosine in Protein Chemistry and Proteostasis Research

Dityrosine (B1219331) as an Intermolecular Protein Cross-link

Intermolecular dityrosine cross-links are formed when two separate protein molecules become covalently linked through the formation of a dityrosine bond. mdpi.com This process is initiated by the generation of tyrosyl radicals, often through reactions involving reactive oxygen species or enzymatic catalysis. nih.govresearchgate.net

The formation of dityrosine cross-links can lead to the dimerization and oligomerization of proteins. nih.gov This occurs when a tyrosyl radical on one protein molecule reacts with a tyrosyl radical on another, forming a stable covalent bond. frontiersin.org For instance, studies on α-synuclein, a protein implicated in Parkinson's disease, have shown that oxidative stress can induce the formation of covalent dimers through a Y39-Y39 dityrosine bond. nih.gov Similarly, exposure of proteins to ozone has been observed to cause the formation of dimers, trimers, and higher oligomers attributed to intermolecular dityrosine cross-linking. nih.govsigmaaldrich.com

The propensity for dityrosine-mediated oligomerization can be influenced by the protein's environment and structure. For example, in the presence of hematin (B1673048) and hydrogen peroxide, fibrinogen has been shown to form high molecular weight aggregates through intermolecular dityrosine cross-linking. unisi.itcaymanchem.com This process is concentration-dependent and can be a key factor in the formation of advanced oxidation protein products (AOPPs). unisi.it

Table 1: Examples of Proteins Forming Dityrosine-Mediated Oligomers
ProteinInducing ConditionObserved OligomersReference
α-SynucleinOxidative Stress (e.g., hemoglobin/H₂O₂)Covalent Dimers nih.govacs.org
Bovine Serum AlbuminOzone ExposureDimers, Trimers, Higher Oligomers nih.gov
FibrinogenHematin/H₂O₂High Molecular Weight Aggregates unisi.it
CalmodulinUV Irradiation in the presence of Superoxide DismutaseDimers nih.gov

The introduction of a dityrosine bond can, however, impose structural constraints. In the case of α-synuclein, the formation of a Y39-Y39 dimer leads to an altered structure with increased affinity for certain dyes, indicating conformational changes. nih.gov

A significant consequence of intermolecular dityrosine cross-linking is a decrease in the structural stability of the resulting protein assembly. nih.gov Dityrosine-linked dimers have been shown to be more susceptible to denaturation by heat and chemical denaturants like urea (B33335) and guanidinium (B1211019) chloride when compared to their native monomeric counterparts. nih.gov This suggests that while the covalent cross-link holds the protein units together, it can disrupt the non-covalent interactions that are crucial for maintaining the native, folded state of the individual proteins. youtube.comkhanacademy.org This increased instability can have pathological relevance, as less stable proteins are more prone to misfolding and aggregation. nih.gov

Table 2: Impact of Dityrosine Cross-linking on Protein Stability
ProteinEffect on StabilityDenaturation ConditionReference
Ribonuclease A (Dimer)Lowered structural stabilityLower temperature, lower urea or guanidinium chloride concentration nih.gov
Calmodulin (Dimer)Lowered structural stabilityLower temperature, lower urea or guanidinium chloride concentration nih.gov
α-Crystallin (Dimer)Lowered structural stabilityLower temperature, lower urea or guanidinium chloride concentration nih.gov
γB-Crystallin (Dimer)Leads to more ready aggregation and precipitationNot specified nih.gov

Intramolecular Dityrosine Cross-linking and Its Effects on Protein Compaction

In addition to linking separate protein molecules, dityrosine bonds can also form between two tyrosine residues within the same polypeptide chain, resulting in an intramolecular cross-link. mdpi.com This type of cross-linking can lead to a more compact protein structure. acs.org

Studies on α-synuclein have demonstrated that mild oxidation can lead to the formation of intramolecular dityrosine cross-links, causing the protein to adopt a more compact conformation. acs.org This compaction has been shown to inhibit the protein's ability to form amyloid fibrils, suggesting a potential protective role against aggregation in certain contexts. acs.org In calmodulin, both intermolecular and intramolecular dityrosine cross-links can be generated, with the intramolecularly cross-linked monomer exhibiting more severe structural and functional consequences due to its more constrained structure. nih.gov

Functional Implications of Dityrosine Formation in Proteins

The formation of dityrosine cross-links, whether intermolecular or intramolecular, can significantly impact the biological function of a protein. nih.gov These modifications can alter enzymatic activity, binding affinities, and other functional properties.

Dityrosine formation can lead to a reduction or, in some cases, a loss of enzymatic activity. For example, the dityrosine-dimer of ribonuclease A, while not completely inactive, exhibits lowered enzymatic activity compared to the native monomer. nih.gov Similarly, in vitro nitration of tyrosine residues in glyceraldehyde-3-phosphate dehydrogenase (GAPDH) to form 3-nitrotyrosine, a related oxidative modification, resulted in a complete loss of catalytic activity due to the inability to bind its cofactor, NAD+. nih.gov

In the case of calmodulin, a calcium-binding protein that regulates the activity of other enzymes, dityrosine dimerization was found to not significantly affect its interaction with smooth muscle myosin light chain kinase. nih.gov However, the intramolecularly cross-linked monomer showed weaker binding to both Ca2+ and its target kinase, highlighting that the nature of the cross-link (inter- vs. intramolecular) can have different functional consequences. nih.gov

Table 3: Functional Effects of Dityrosine Modification
ProteinType of Dityrosine Cross-linkFunctional ConsequenceReference
Ribonuclease AIntermolecular DimerLowered enzymatic activity nih.gov
CalmodulinIntermolecular DimerBinds smooth muscle light chain kinase and Ca²⁺, but less efficiently nih.gov
CalmodulinIntramolecular MonomerWeaker binding to Ca²⁺ and target kinase compared to the dimer nih.gov
α-CrystallinIntermolecular DimerChaperone-like ability not significantly affected nih.gov

Effects on Protein-Protein Interactions and Aggregation Propensity

The formation of dityrosine cross-links is a key mechanism driving protein-protein interactions and aggregation. This covalent bond can be formed either within a single protein molecule (intramolecular) or between two separate protein molecules (intermolecular), leading to the creation of stabilized dimers and higher-order oligomers. nih.govresearchgate.net This process is heavily implicated in the pathogenesis of numerous neurodegenerative diseases characterized by protein aggregation. nih.govfrontiersin.org

In the context of Alzheimer's disease, dityrosine cross-linking of the Amyloid-β (Aβ) peptide is known to stabilize the protein, promoting the formation of insoluble oligomers and fibrils that are highly resistant to degradation. nih.gov Similarly, in Parkinson's disease, oxidative and nitrative stress can induce dityrosine cross-linking in α-synuclein, leading to the formation of stable, covalently-linked polymers that accumulate in Lewy bodies. nih.gov

However, the impact of dityrosine on aggregation is not uniform across all proteins and can be highly context-dependent. A study on eye lens crystallins revealed that dityrosine dimerization of γB-crystallin enhances its propensity for aggregation, a phenomenon relevant to cataract formation. nih.gov In contrast, the same modification on α-crystallin, a molecular chaperone, did not significantly impair its ability to prevent the aggregation of other proteins. nih.gov This highlights that the specific location of the cross-link and the inherent structural properties of the protein dictate the ultimate effect on aggregation. In some cases, dityrosine formation can even be harnessed for biomaterial design, where light-induced cross-linking of engineered tyrosine-rich proteins promotes self-assembly into stable hydrogels and nanofibrils. researchgate.net

Table 1: Impact of Dityrosine Cross-Linking on Protein Aggregation

ProteinEffect of Dityrosine Cross-LinkingAssociated Context or DiseaseReference
Amyloid-β (Aβ)Stabilizes oligomers and fibrils; increases insolubility and stability.Alzheimer's Disease nih.gov
α-SynucleinPromotes the formation of stable, covalently cross-linked polymers.Parkinson's Disease nih.gov
TauContributes to the formation of insoluble, stable assemblies.Alzheimer's Disease nih.gov
γB-CrystallinLeads to more ready aggregation and precipitation.Cataracts nih.gov
α-CrystallinDoes not significantly affect its chaperone-like ability to inhibit aggregation.Cataracts nih.gov
Human Serum Albumin (HSA)Induces aggregation via intermolecular cross-linking under ionizing radiation.Oxidative Stress nih.gov
Ribonuclease A (RNase A)Leads to the formation of protein dimers under oxidative stress.Protein Damage Models nih.govacs.org

Role in Protein Resistance to Proteolysis

A defining characteristic of the dityrosine bond is its exceptional stability and resistance to chemical and enzymatic degradation. nih.gov This inherent robustness is conferred upon the proteins it cross-links, rendering them significantly more resistant to proteolysis—the breakdown of proteins into smaller polypeptides or single amino acids by enzymes known as proteases.

This acquired resistance has profound biological implications. In Alzheimer's disease, Aβ oligomers and fibrils that are cross-linked by dityrosine exhibit enhanced resistance to proteolytic degradation, contributing to their accumulation and persistence in the brain. nih.gov A similar effect is observed with Tau protein assemblies. nih.gov This resistance to clearance is a key factor in the pathology of many protein misfolding diseases.

The phenomenon extends beyond neurodegenerative disorders. Research on the extracellular matrix (ECM) protein fibronectin has shown that its oxidative cross-linking via dityrosine makes it resistant to multiple proteases, including the broad-spectrum enzyme Proteinase K. nih.gov This increased resistance to degradation can impair the normal turnover of the ECM, a process implicated in the progression of fibrotic diseases such as interstitial lung disease (ILD). nih.gov The accumulation of such oxidatively modified, degradation-resistant proteins is considered a hallmark of aging and chronic disease. mdpi.comnih.gov In various structural proteins found in nature, dityrosine cross-links are used to provide mechanical strength and insolubility, in part due to this inherent resistance to breakdown. acs.orgfrontiersin.org

Table 2: Dityrosine-Mediated Resistance to Proteolysis

ProteinKey FindingResearch Context / ImplicationReference
FibronectinBecomes resistant to degradation by multiple proteases, including Proteinase K.Impaired ECM turnover; potential role in fibrotic diseases like ILD. nih.gov
Amyloid-β (Aβ)Cross-linked oligomers and fibrils show increased resistance to proteolytic degradation.Contributes to plaque stability and accumulation in Alzheimer's Disease. nih.gov
TauCross-linked assemblies show increased insolubility and resistance to proteolytic degradation.Contributes to neurofibrillary tangle persistence in Alzheimer's Disease. nih.gov
General Structural ProteinsDityrosine cross-linking confers general resistance to proteolysis and physicochemical trauma.Provides stability and insolubility to natural biomaterials. acs.orgfrontiersin.org

Dityrosine in Cellular and Molecular Pathobiology Research Models

Dityrosine (B1219331) as an Indicator of Oxidative Protein Damage in Research Models

Dityrosine, a covalent cross-link formed from the oxidation of two tyrosine residues, serves as a robust biomarker for oxidative protein damage. Its chemical stability and unique fluorescence properties make it a valuable tool in experimental models to probe the extent and mechanisms of protein oxidation under various stress conditions. The isotopically labeled internal standard, L,L-Dityrosine-13C12 Dihydrochloride (B599025), is crucial for the accurate quantification of dityrosine in complex biological samples using mass spectrometry.

Cellular models provide a controlled environment to investigate the direct effects of oxidative stress on protein modification. Escherichia coli (E. coli) has been extensively used as a model organism to study the cellular response to oxidative insults. In a large-scale study, mutant E. coli strains with deficiencies in key antioxidant enzymes (e.g., ΔAhp, ΔKatE, ΔKatG) were used to model endogenous oxidative stress. nih.govdoaj.org Additionally, treatment of these mutant strains with hydrogen peroxide (H₂O₂), which leads to the formation of highly reactive hydroxyl radicals via Fenton-like reactions, served as a model for exogenous oxidative stress. nih.govdoaj.org

Using high-resolution liquid chromatography-mass spectrometry (LC-MS), researchers have created extensive datasets of dityrosine cross-links in the E. coli proteome. nih.gov These studies have identified numerous dityrosine cross-links and loop links on hundreds of proteins, providing a comprehensive map of oxidative damage. nih.govdoaj.org The identified dityrosine-linked proteins are primarily involved in crucial metabolic pathways such as the citrate (B86180) cycle, carbon metabolism, and taurine (B1682933) and hypotaurine (B1206854) metabolism, suggesting that dityrosine formation may play a role in regulating these pathways in response to oxidative stress. nih.govmdpi.com

Quantitative analysis of dityrosine-linked peptides in these E. coli models demonstrated a significant difference between endogenous and exogenous oxidative stress conditions. nih.gov For instance, the dityrosine-cross-linked peptide in the chaperone protein GroEL was observed to be downregulated in a mutant strain with high endogenous oxidative stress compared to a strain with lower endogenous stress, which could impact its ATP binding and chaperone function. mdpi.com Similarly, a dityrosine-cross-linked peptide in bacterial non-heme ferritin was also downregulated, potentially affecting its iron-binding capacity. mdpi.com

Interactive Table 1: Dityrosine Cross-linking in E. coli Models of Oxidative Stress

Model System Type of Oxidative Stress Key Findings Implicated Pathways Reference
Mutant E. coli strains (e.g., ΔAhp, ΔKatE, ΔKatG) Endogenous Identification of 71 dityrosine cross-links and 410 loop links on 352 proteins. Citrate cycle, Carbon metabolism, Taurine metabolism nih.govdoaj.org
Mutant E. coli + H₂O₂ Exogenous Distinct patterns of dityrosine-linked peptides compared to endogenous stress models. Regulation of metabolic pathways in response to oxidative stress. nih.gov
Downregulation of dityrosine in GroEL and bacterial non-heme ferritin. Chaperone function, Iron homeostasis mdpi.com

Animal models are indispensable for studying the role of dityrosine in the context of complex physiological and pathological processes. Increased levels of dityrosine have been detected in various animal models of diseases associated with oxidative and nitrative stress.

In neurodegenerative disease models, such as the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated mouse model of Parkinson's disease, elevated levels of dityrosine have been observed in brain tissue. nih.gov Similarly, dityrosine cross-links have been identified within amyloid plaques in the brains of animal models of Alzheimer's disease. nih.gov

Animal models of chronic kidney disease (CKD), such as those induced by 5/6 nephrectomy in rats, show a significant increase in advanced oxidation protein products (AOPPs), which are primarily composed of dityrosine-containing cross-linked proteins. nih.govnih.gov In these models, AOPP levels were found to be approximately doubled in both plasma and urine compared to control animals. nih.gov Chronic administration of AOPPs to normal rats has been shown to induce proteinuria and increase urinary excretion of other oxidative stress markers. nih.gov

In a rat model of hepatic fibrosis induced by long-term exposure to oxidized tyrosine, a significant accumulation of dityrosine was observed in the liver. nih.gov This accumulation was associated with increased oxidative stress and the progression of liver fibrosis. nih.gov Furthermore, dityrosine has been detected in animal models of drug-induced lung injury, where it serves as a marker of protein damage in the affected lung tissue. nih.govnih.gov

Role of Dityrosine in Protein Aggregation and Associated Pathological Mechanisms in Research Models

Dityrosine cross-linking plays a significant role in the aggregation of proteins, a hallmark of many age-related and neurodegenerative diseases. The formation of these covalent bonds can stabilize protein aggregates, rendering them resistant to proteolytic degradation and promoting their accumulation.

In vitro studies have been instrumental in elucidating the direct role of dityrosine in the aggregation of amyloidogenic proteins like amyloid-beta (Aβ) and α-synuclein, which are central to the pathology of Alzheimer's and Parkinson's disease, respectively.

Incubation of Aβ peptides with copper ions (Cu²⁺) and hydrogen peroxide, conditions that mimic oxidative stress, has been shown to induce the formation of dityrosine cross-links. taylorandfrancis.com This cross-linking, primarily involving the tyrosine residue at position 10 (Tyr10) of Aβ, promotes the formation of stable, SDS-resistant oligomers. nih.govresearchgate.net Mass spectrometry has confirmed the presence of dityrosine in these in vitro-generated Aβ oligomers and fibrils. nih.gov Interestingly, the timing of dityrosine formation influences the aggregation pathway. Cross-linking before the onset of aggregation can lead to the formation of amorphous, non-fibrillar structures, whereas cross-linking after fibril formation can stabilize the existing fibrils. nih.gov

Similarly, in vitro studies with α-synuclein have demonstrated that oxidative conditions, particularly in the presence of Cu²⁺, lead to the formation of dityrosine cross-links. nih.gov These cross-links, often involving the tyrosine at position 39 (Tyr39), contribute to the stabilization of α-synuclein assemblies. nih.gov Atomic force microscopy analysis has revealed that these covalent bonds play a role in the formation of stable α-synuclein oligomers and fibrils. nih.gov

Interactive Table 2: In Vitro Dityrosine Cross-linking of Amyloidogenic Proteins

Protein Inducing Conditions Key Findings Analytical Techniques Reference
Amyloid-β (Aβ) Cu²⁺, H₂O₂ Formation of stable, SDS-resistant oligomers; Cross-linking at Tyr10. Mass Spectrometry, Fluorescence Spectroscopy nih.govtaylorandfrancis.comresearchgate.net
α-Synuclein Cu²⁺, Oxidative Stress Stabilization of oligomers and fibrils; Cross-linking at Tyr39. Atomic Force Microscopy, Mass Spectrometry nih.gov

The investigation of dityrosine in experimental models of protein conformational disorders, such as Alzheimer's and Parkinson's diseases, has provided significant insights into its pathological role. In post-mortem brain tissue from individuals with Alzheimer's disease, dityrosine has been detected within amyloid plaques. nih.gov Furthermore, dityrosine cross-linked Aβ has been found to be internalized by cells and is present around amyloid plaques in the human brain, suggesting its involvement in disease pathogenesis. nih.gov

In the context of Parkinson's disease, dityrosine cross-links have been identified in Lewy bodies, the characteristic protein aggregates found in the brains of patients. nih.gov Immunogold labeling and electron microscopy of post-mortem brain tissue have confirmed the presence of dityrosine within these α-synuclein-rich inclusions. nih.gov These findings from human tissue are corroborated by in vitro studies showing that dityrosine formation stabilizes α-synuclein assemblies. nih.gov

The presence of dityrosine in these pathological protein aggregates suggests that oxidative stress-induced cross-linking is a key event in the progression of these protein conformational disorders. The resulting stabilized aggregates are more resistant to cellular clearance mechanisms, leading to their accumulation and contributing to cellular toxicity.

Interplay of Dityrosine with Cellular Signaling Pathways in Research Settings

Emerging research indicates that dityrosine is not merely a passive marker of oxidative damage but can also actively interfere with cellular signaling pathways, thereby contributing to cellular dysfunction.

One notable example is the interaction of dityrosine with the mitogen-activated protein kinase (MAPK) signaling pathway. In a rat model of hepatic fibrosis induced by oxidized tyrosine, the accumulation of dityrosine was associated with the activation of the MAPK/TGF-β1 signaling pathway. nih.gov Specifically, an increase in the phosphorylation of p38 and ERK2 MAPKs was observed, which are known to be involved in the fibrotic process. nih.gov

Furthermore, in response to oxidative stress, dityrosine formation can be part of a signaling cascade that leads to the activation of the transcription factor NF-κB. nih.gov Oxidative stress can induce the tyrosine phosphorylation of protein kinase D (PKD), which in turn activates the IKK complex, leading to the degradation of IκBα and subsequent activation of NF-κB. nih.gov This pathway is thought to be involved in cellular survival responses to oxidative stress. nih.gov

These findings suggest that the accumulation of dityrosine-cross-linked proteins can have downstream functional consequences by modulating key signaling pathways involved in inflammation, fibrosis, and cell survival.

Modulation of Thyroid Hormone Signaling by Dityrosine in Cellular Models

Recent research has illuminated a significant antagonistic relationship between dityrosine and thyroid hormone signaling. Due to its structural similarity to the thyroid hormone triiodothyronine (T3), dityrosine can interfere with T3-dependent cellular processes. rsc.orgnih.gov This interference has been demonstrated in cellular models, revealing a competitive inhibition mechanism that disrupts normal thyroid hormone function.

Studies using HepG2 cells, a human liver cancer cell line, have shown that dityrosine can suppress the cytoprotective effects of T3. rsc.orgnih.gov When HepG2 cells were treated with dityrosine, an increase in apoptosis was observed. This effect was linked to dityrosine's ability to hinder the binding of T3 to its nuclear receptors (TRs). rsc.orgnih.gov By competitively inhibiting this binding, dityrosine effectively suppresses the transcriptional activation of genes that are normally regulated by T3, including those involved in cell survival pathways. rsc.orgnih.gov

Furthermore, dityrosine has been shown to reduce the transport of T3 into the cell. rsc.orgnih.gov In dityrosine-treated HepG2 cells, there was a notable decrease in cellular T3 content and a downregulation of the mRNA levels of the T3 membrane transporter, MCT8. nih.gov This multifaceted antagonism—disrupting transport and receptor binding—leads to a significant attenuation of T3-mediated cell survival, which is normally supported by the PI3k/Akt/MAPK signaling pathway. rsc.org

Interestingly, the formation of dityrosine bridges has also been linked to the physiological process of thyroid hormone synthesis itself. In studies of human thyroglobulin, the protein precursor to thyroid hormones, the synthesis of thyroxine was accompanied by the dimerization of the protein and the formation of a dityrosine bridge. nih.gov This suggests a complex role for dityrosine, where its formation might be a necessary step in hormone synthesis under normal conditions, but its presence as a free molecule or in oxidatively damaged proteins can disrupt hormone action. rsc.orgnih.gov

Table 1: Effects of Dityrosine on Thyroid Hormone Signaling in HepG2 Cellular Models

Parameter Observation in Dityrosine-Treated Cells Reference
Cell Survival Decreased survival, increased apoptosis rsc.orgnih.gov
T3 Transport Reduced cellular T3 content, decreased MCT8 transporter mRNA nih.gov
Receptor Binding Inhibited binding of T3 to thyroid hormone receptors (TRs) rsc.org
Gene Transcription Suppressed TR-mediated transcription rsc.org

Dityrosine's Influence on Metabolic Pathways in Oxidative Stress Response Models

Dityrosine is widely recognized as a biomarker of protein oxidation resulting from oxidative stress. nih.govacs.orgnih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov The formation of dityrosine cross-links in proteins is a direct consequence of oxidative damage and can significantly alter protein structure and function. nih.gov

Research using Escherichia coli as a model for both endogenous and exogenous oxidative stress has provided a comprehensive look at how dityrosine cross-linking impacts metabolic pathways. nih.gov In these models, excessive hydrogen peroxide was used to induce oxidative stress, leading to the formation of dityrosine cross-links on a wide array of proteins. nih.gov

A large-scale analysis identified 352 proteins with dityrosine links, which were primarily involved in key metabolic processes. nih.gov These findings strongly suggest that dityrosine cross-linking plays a critical role in regulating metabolic pathways as a response to oxidative stress. nih.gov The specific pathways affected include:

Taurine and hypotaurine metabolism

Citrate cycle (TCA cycle)

Glyoxylate (B1226380) and dicarboxylate metabolism

Carbon metabolism

The formation of these cross-links can lead to a decrease in the enzymatic activity of metabolic proteins, thereby altering the metabolic flux of the cell. nih.gov For instance, the enzymatic activity of ribonuclease A was found to be lowered, though not completely lost, upon the formation of a dityrosine dimer. nih.gov This modulation of enzyme function highlights a direct mechanism by which dityrosine can influence cellular metabolism during oxidative stress.

The presence of dityrosine is not merely a marker of damage but appears to be part of a broader cellular response to oxidative conditions. The specific patterns of dityrosine cross-linking could serve as a signature to distinguish between different types of oxidative stress. nih.gov

Table 2: Metabolic Pathways Influenced by Dityrosine Formation in E. coli Oxidative Stress Models

Metabolic Pathway Involvement of Dityrosine-Linked Proteins Reference
Taurine and hypotaurine metabolism High nih.gov
Citrate cycle (TCA cycle) High nih.gov
Glyoxylate and dicarboxylate metabolism High nih.gov

Table 3: Mentioned Compounds

Compound Name
L,L-Dityrosine-13C12 Dihydrochloride
L,L-Dityrosine
Triiodothyronine (T3)
Thyroxine
Hydrogen peroxide
Tyrosine

Applications of L,l Dityrosine 13c12 Dihydrochloride in Mechanistic and Tracer Studies

Metabolic Flux Analysis and Pathway Elucidation Using L,L-Dityrosine-13C12 Dihydrochloride (B599025)

The formation of dityrosine (B1219331) cross-links on enzymes and structural proteins is a significant consequence of oxidative stress, often leading to altered protein function and, consequently, shifts in metabolic pathways. While L,L-Dityrosine-13C12 Dihydrochloride is not directly used to measure the flux of primary metabolic pathways in the same way as labeled glucose or amino acids, it is instrumental in identifying and quantifying the impact of oxidative stress on these pathways.

By using sensitive mass spectrometry techniques, researchers can identify specific proteins that have undergone dityrosine cross-linking. The presence of these cross-links on metabolic enzymes suggests a potential alteration in their catalytic activity. This compound is employed as an internal standard to accurately quantify the amount of dityrosine-modified protein, allowing for a correlation between the extent of oxidative damage and changes in metabolic function.

Recent proteomic studies in organisms like Escherichia coli under induced oxidative stress have identified numerous dityrosine-linked proteins. mdpi.com These findings indicate that dityrosine cross-linking may play a significant role in regulating metabolic responses to oxidative conditions. mdpi.com The quantification of these cross-links, made precise by stable isotope standards, helps to pinpoint which pathways are most affected. For instance, the discovery of dityrosine cross-links on enzymes involved in central carbon metabolism or amino acid biosynthesis suggests a direct mechanism by which oxidative stress can reroute metabolic flux.

Table 1: Metabolic Pathways Potentially Regulated by Dityrosine Cross-linking Under Oxidative Stress This table is based on findings from proteomic studies identifying dityrosine-modified proteins.

Metabolic PathwayKey Enzymes Identified with Dityrosine Cross-linksPotential Impact on Metabolic Flux
Citrate (B86180) Cycle (TCA Cycle) Isocitrate dehydrogenase, Succinate dehydrogenaseDownregulation of enzyme activity, leading to reduced energy production.
Glycolysis/Gluconeogenesis Glyceraldehyde-3-phosphate dehydrogenase, EnolaseAltered glucose metabolism and energy balance.
Carbon Metabolism Multiple enzymesSuggests a broad regulatory role in response to oxidative stress. mdpi.com
Taurine (B1682933) and Hypotaurine (B1206854) Metabolism Multiple enzymesImplicates dityrosine formation in the response to cellular stress and detoxification pathways. mdpi.com

Investigating Protein Turnover and Synthesis Rates with Isotopic Dityrosine Tracers

Dityrosine is not incorporated into proteins during synthesis but is formed in situ on existing proteins through oxidative processes. nih.gov Therefore, its presence and rate of appearance provide a direct window into protein degradation and damage rather than synthesis. In this context, the labeled compound is not used to measure synthesis but to trace the fate of oxidatively damaged proteins.

The experimental paradigm involves introducing the labeled standard into a biological system to act as a reference for quantifying the endogenous (unlabeled) dityrosine released during the breakdown of cross-linked proteins. By tracking the rate of appearance of endogenous dityrosine in bodily fluids (e.g., plasma or urine) relative to the known amount of the spiked standard, researchers can calculate the breakdown rate of the dityrosine-containing protein pool. This provides unique insights into the catabolism of proteins that have been targeted by oxidative stress, a process implicated in aging and various pathologies. technologynetworks.comnih.gov

Table 2: Principles of Isotopic Tracer Use in Protein Turnover Studies

MethodPrincipleApplication with Dityrosine
Precursor-Product Method Measures the incorporation of a labeled amino acid (precursor) into a protein (product) to determine synthesis rate. technologynetworks.comNot directly applicable for synthesis, as dityrosine is a post-translational modification.
Arterial-Venous (A-V) Balance Measures the net balance of an amino acid across a tissue bed (e.g., muscle) to determine net protein synthesis or breakdown. nih.govCan be adapted to measure the net release of dityrosine from a tissue, indicating the rate of breakdown of cross-linked proteins.
Tracer Dilution An infused tracer dilutes the endogenous pool of the tracee. The rate of appearance of the tracee (from protein breakdown) is calculated from this dilution. nih.govUsed to calculate the rate of appearance of endogenous dityrosine, reflecting the breakdown of oxidatively damaged proteins. L,L-Dityrosine-13C12 serves as the standard for quantification.

Quantitative Proteomics for Dityrosine Cross-linking Studies Using Labeled Standards

Quantitative proteomics, particularly when coupled with mass spectrometry (MS), has become an indispensable tool for studying post-translational modifications (PTMs). acs.orgnih.gov Dityrosine cross-linking is a PTM that serves as a biomarker for oxidative stress, aging, and neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov The accurate quantification of these cross-links in complex biological samples is challenging due to their low abundance and the complexity of the proteome.

This is where this compound is essential. It functions as a "heavy" internal standard in stable isotope dilution mass spectrometry (SID-MS). The methodology involves adding a precise, known quantity of the 13C-labeled dityrosine standard to a biological sample (e.g., a protein digest from tissue or cells) before analysis.

During LC-MS/MS analysis, the endogenous, naturally occurring "light" dityrosine and the "heavy" labeled standard are chemically identical and thus co-elute and ionize similarly. However, they are distinguishable by the mass spectrometer due to their mass difference (12 Daltons in this case). By comparing the peak intensity of the light dityrosine from the sample to the peak intensity of the heavy standard, researchers can calculate the absolute concentration of dityrosine in the original sample with high accuracy and precision. This approach corrects for variations in sample preparation and instrument response, making it the gold standard for PTM quantification. acs.org

Table 3: Hypothetical Workflow for Quantitative Dityrosine Analysis using SID-MS

StepDescriptionRole of this compound
1. Sample Preparation Biological sample (e.g., brain tissue homogenate) is subjected to protein hydrolysis to release free amino acids, including dityrosine.A known amount of the labeled standard is spiked into the sample.
2. LC Separation The hydrolyzed sample is injected into a liquid chromatography system to separate dityrosine from other molecules.The "heavy" standard co-elutes with the "light" endogenous dityrosine.
3. Mass Spectrometry The eluent is analyzed by a tandem mass spectrometer, which detects and fragments both light and heavy dityrosine.The mass difference allows for distinct detection. For example, a precursor ion for light dityrosine would be measured alongside the +12 Da shifted ion for the heavy standard.
4. Quantification The ratio of the peak areas (Light/Heavy) is calculated.This ratio is used to determine the absolute concentration of endogenous dityrosine in the original sample based on the known concentration of the spiked standard.

Elucidating Mechanisms of Oxidative Protein Modification in Complex Biological Systems

Understanding the precise mechanisms by which proteins are damaged by oxidative stress is crucial for developing therapeutic strategies against a host of diseases. Dityrosine is formed when two tyrosine residues are covalently linked, a reaction initiated by the generation of tyrosyl radicals from reactive oxygen species (ROS). nih.gov This cross-linking can occur within a single protein (intramolecular) or between two different proteins (intermolecular), altering protein structure and function. mdpi.comacs.org

This compound is a powerful tool for dissecting these mechanisms. By using systems where one of the potential tyrosine precursors is isotopically labeled (e.g., 13C-Tyrosine), researchers can trace the formation of labeled dityrosine products. The fully labeled L,L-Dityrosine-13C12 standard can then be used to quantify the newly formed labeled dityrosine, providing a kinetic profile of the cross-linking reaction under specific oxidative conditions.

This approach has been applied to study dityrosine formation in proteins central to disease, such as amyloid-beta (Aβ) and tau in Alzheimer's disease, and α-synuclein in Parkinson's disease. nih.govnih.gov By identifying the specific tyrosine residues involved in cross-linking and quantifying the rate of formation under different conditions (e.g., in the presence of metal ions or specific oxidants), scientists can unravel the complex pathways of oxidative protein damage in vitro and in vivo. acs.org

Table 4: Key Proteins with Dityrosine Cross-links Implicated in Disease

ProteinAssociated Disease/ProcessSignificance of Dityrosine Cross-linking
Amyloid-Beta (Aβ) Alzheimer's DiseasePromotes the formation and stabilization of neurotoxic oligomers. nih.gov
Tau Alzheimer's DiseaseFound in tau deposits (neurofibrillary tangles), contributing to pathology. nih.gov
α-Synuclein Parkinson's DiseaseDityrosine cross-links are found in Lewy bodies and are associated with protein aggregation. nih.gov
Hemoglobin Oxidative StressDityrosine formation occurs when red blood cells are exposed to oxidants like H2O2. acs.org
Crystallins CataractsAge-related cross-linking of lens proteins contributes to cataract formation.
Fibronectin Tissue Aging, FibrosisCross-linking can make the extracellular matrix resistant to degradation by proteases. mdpi.com

Development and Validation of New Dityrosine Detection Assays for Research Purposes

The development of reliable and sensitive assays for detecting dityrosine is a key objective in oxidative stress research. These assays can range from immunoassays (like ELISA) using specific antibodies to advanced mass spectrometry methods. nih.gov For any new assay to be considered valid, its performance characteristics—including accuracy, precision, linearity, and limit of detection (LOD)—must be rigorously established.

This compound is the definitive reference material for this validation process. Because it is chemically identical to the analyte of interest but physically distinguishable by mass, it allows for absolute certainty in quantification.

For instance, in the development of a new LC-MS/MS assay, a calibration curve can be constructed by analyzing a series of samples containing a fixed amount of the labeled internal standard and varying, known concentrations of an unlabeled dityrosine standard. The response ratio (unlabeled/labeled) is plotted against concentration to establish the assay's linear range and sensitivity. To validate accuracy, the labeled standard can be used to spike biological samples with a known amount of dityrosine and measure the recovery. Its use ensures that new analytical methods are robust, reproducible, and can be confidently applied to measure this important biomarker in research and clinical settings.

Table 5: Role of this compound in Assay Validation

Validation ParameterDescriptionHow the Labeled Standard is Used
Accuracy The closeness of a measured value to the true value.Used in spike-and-recovery experiments to determine if the assay can accurately quantify a known amount of dityrosine added to a complex matrix.
Precision The closeness of repeated measurements to each other.As an internal standard, it corrects for variability in sample handling and instrument performance, improving the precision of the measurements.
Linearity The ability to produce results that are directly proportional to the concentration of the analyte in the sample.Used to construct the calibration curve against which unknown samples are measured.
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Helps establish the baseline signal-to-noise ratio, allowing for a precise determination of the LOD.
Specificity The ability of the assay to measure only the analyte of interest.The unique mass of the standard confirms the identity of the dityrosine peak in a complex chromatogram, ensuring specificity.

Synthetic Approaches and Derivatization of Dityrosine for Research Applications

Laboratory Synthesis of Dityrosine (B1219331) and its Labeled Analogs

The synthesis of dityrosine and its isotopically labeled analogs is crucial for their use as standards in quantitative studies. L,L-Dityrosine-13C12 Dihydrochloride (B599025) is a stable isotope-labeled version of dityrosine, designed for use as an internal standard in mass spectrometry-based analyses, allowing for precise quantification in complex biological samples. lgcstandards.com

The general strategy for synthesizing labeled dityrosine involves two primary stages: first, the synthesis of the isotopically labeled L-tyrosine precursor, followed by the oxidative coupling of two of these labeled precursors.

Synthesis of Labeled L-Tyrosine: The preparation of isotopically labeled amino acids like L-tyrosine can be achieved through complex, multi-step organic synthesis protocols. For instance, a common approach for producing spin-isolated labeled tyrosine involves starting from simpler, commercially available isotopic building blocks to construct the desired amino acid with complete control over the isotope pattern. nih.govresearchgate.net In the case of L,L-Dityrosine-13C12, the synthesis would begin with precursors enriched with carbon-13 to build the L-tyrosine molecule where all twelve carbon atoms are ¹³C.

Oxidative Coupling to Form Labeled Dityrosine: Once the labeled L-tyrosine is obtained, it undergoes an oxidative dimerization reaction. This can be accomplished through either enzymatic or non-enzymatic methods, which are detailed further in the next section. The resulting L,L-Dityrosine-13C12 is then purified, often using chromatographic techniques. The final step involves treatment with hydrochloric acid to form the more stable and soluble dihydrochloride salt.

Table 1: General Steps for Laboratory Synthesis of L,L-Dityrosine-13C12 Dihydrochloride

StepDescriptionKey Considerations
1. Precursor Synthesis Synthesis of L-Tyrosine fully labeled with carbon-13 (¹³C).Requires multi-step organic synthesis from ¹³C-enriched starting materials. Control of stereochemistry is critical to obtain the L-isomer. nih.govresearchgate.net
2. Oxidative Dimerization Coupling of two labeled L-Tyrosine molecules to form the dityrosine structure.Can be achieved via enzymatic (e.g., peroxidase) or non-enzymatic (e.g., chemical oxidant) methods. usda.govnih.gov
3. Purification Isolation of the labeled dityrosine from unreacted tyrosine and byproducts.Typically performed using High-Performance Liquid Chromatography (HPLC) or affinity chromatography. usda.govnih.gov
4. Salt Formation Conversion of the purified dityrosine to its dihydrochloride salt.Achieved by reacting the compound with hydrochloric acid (HCl) to improve stability and solubility.

Enzymatic and Non-enzymatic Preparative Methods for Dityrosine

The formation of the dityrosine cross-link from tyrosine is an oxidative process involving the generation of tyrosyl radicals. nih.gov Both enzymatic and non-enzymatic methods are employed to achieve this transformation on a preparative scale.

Enzymatic Synthesis: The most common enzymatic approach utilizes peroxidases, such as horseradish peroxidase (HRP) or myeloperoxidase, in the presence of hydrogen peroxide (H₂O₂). usda.govnih.govacs.org The enzyme catalyzes the oxidation of tyrosine to a tyrosyl radical. Two of these radicals then couple to form the stable dityrosine dimer. nih.gov This method is widely used but can result in moderate yields, often reported to be between 25% and 50%. usda.gov A three-step chromatographic procedure for purification following HRP-catalyzed oxidation has been reported to yield over 120 mg of dityrosine, representing more than 26% of the theoretical maximum. nih.gov

Non-enzymatic Synthesis: Non-enzymatic methods typically rely on chemical oxidants or radiation to generate the necessary tyrosyl radicals. usda.gov

Chemical Oxidation: A simple and rapid method involves the reaction of L-tyrosine with hydrogen peroxide in an acidic solution (0.08N HCl). This approach has been shown to convert nearly all of the starting tyrosine, with a subsequent recovery of dityrosine of approximately 72% after purification. usda.gov

Irradiation: The use of ultraviolet (UV) or gamma-irradiation is another established method for inducing dityrosine formation. acs.orgwikipedia.orgnih.gov This technique is often used to study oxidative damage in proteins and peptides but can also be adapted for preparative purposes.

Table 2: Comparison of Preparative Methods for Dityrosine Synthesis

MethodCatalyst / ReagentTypical YieldAdvantagesDisadvantages
Enzymatic Horseradish Peroxidase (HRP) / H₂O₂25-50% usda.govHigh specificity, reaction occurs under mild conditions.Enzyme cost, potential for contaminating byproducts, moderate yields. nih.gov
Enzymatic Myeloperoxidase / H₂O₂~26% (of H₂O₂) nih.govPhysiologically relevant enzyme system. nih.govCan be inhibited by physiological concentrations of chloride ions. nih.gov
Non-enzymatic H₂O₂ / HCl~72% (recovery) usda.govSimple, rapid, high recovery, inexpensive. usda.govLess specific, may produce other oxidized products like 3-bromotyrosine (B1580512) if bromide is present. usda.gov
Non-enzymatic UV or Gamma-IrradiationVariesCan be applied directly to proteins and peptides. wikipedia.orgnih.govRequires specialized equipment, can lead to a mixture of products.

Chemical Derivatization of Dityrosine for Enhanced Analytical Detection

Accurate detection and quantification of dityrosine, especially at low concentrations in biological matrices, often requires methods that enhance its signal. While dityrosine possesses intrinsic fluorescence, derivatization can further improve sensitivity and chromatographic separation.

Intrinsic Fluorescence Detection: Dityrosine is a naturally fluorescent molecule, a property that is widely exploited for its detection. nih.gov It typically exhibits an excitation maximum around 320-325 nm and an emission maximum in the range of 400-420 nm. nih.govresearchgate.net This allows for direct detection in techniques like high-performance liquid chromatography (HPLC) equipped with a fluorescence detector, which can separate dityrosine from the non-fluorescent parent amino acid, tyrosine. acs.orgnih.gov

Derivatization for Chromatographic Analysis: To achieve higher sensitivity and resolve dityrosine from other interfering compounds in complex samples like protein hydrolysates, chemical derivatization is often performed prior to analysis by HPLC or gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov

Dabsyl Chloride: Derivatization with dabsyl chloride allows for a complete amino acid analysis, including dityrosine and 3-nitrotyrosine, using reversed-phase HPLC with spectrophotometric detection. nih.govnih.gov

Dansyl Chloride: Labeling with dansyl chloride is another effective strategy. Dansylated dityrosine can be identified by co-chromatography with a known standard and provides a sensitive method for detecting dityrosine formed by processes such as X-irradiation. nih.gov

Boronate Affinity: The unique 2,2′-biphenol structure of dityrosine allows it to form a specific complex with borate. wikipedia.org This property is exploited in affinity chromatography using columns with immobilized phenylboronic acid, which serves as both a purification and an analytical tool. nih.govwikipedia.org

Table 3: Methods for Enhanced Analytical Detection of Dityrosine

MethodPrincipleReagent/TechniqueApplication
Fluorometry Intrinsic FluorescenceExcitation: ~325 nm, Emission: ~410 nmDirect detection in HPLC; monitoring protein cross-linking. acs.orgnih.gov
HPLC with Derivatization Enhanced Separation and DetectionDabsyl ChlorideComplete amino acid analysis of protein hydrolysates. nih.gov
HPLC with Derivatization Enhanced SensitivityDansyl ChlorideQuantification of dityrosine in irradiated samples. nih.gov
Affinity Chromatography Specific BindingPhenylboronic Acid GelIsolation and analysis based on complex formation with the dityrosine biphenol structure. nih.govwikipedia.org
Mass Spectrometry High Specificity and SensitivityGC-MS, HPLC-MS/MSGold standard for identification and quantification, especially of cross-linked peptides. acs.orgnih.govnih.gov

Future Directions and Emerging Research Avenues for Dityrosine and Isotopic Analogs

Integration of Dityrosine (B1219331) Omics with Other Proteomic and Metabolomic Data

The integration of dityrosine analysis with broader proteomic and metabolomic datasets is a promising approach to unraveling the complex biological consequences of this post-translational modification. By combining these data, researchers can move beyond simply identifying the presence of dityrosine to understanding its impact on cellular networks and metabolic pathways.

A recent large-scale study on Escherichia coli under oxidative stress exemplifies this integrated approach. Researchers created a comprehensive dataset of dityrosine cross-linking, identifying 71 intermolecular cross-links and 410 intramolecular loop links across 352 proteins. acs.orgnih.gov This "dityrosine omics" data was then integrated with bioinformatic analyses to reveal that the dityrosine-linked proteins are primarily involved in key metabolic pathways such as the citrate (B86180) cycle, glyoxylate (B1226380) and dicarboxylate metabolism, and carbon metabolism. nih.govmdpi.com This suggests that dityrosine cross-linking may play a critical role in regulating metabolic responses to oxidative stress. nih.govmdpi.com

Future research will likely focus on more sophisticated multi-omics integration strategies. nih.govnih.gov This could involve correlating the abundance of specific dityrosine-cross-linked proteins with changes in the metabolome to identify downstream metabolic consequences. For instance, identifying a dityrosine cross-link in a key metabolic enzyme could be linked to the accumulation of its substrate or a deficiency in its product, providing a functional link between the protein modification and metabolic dysregulation. nih.gov Such integrated analyses will be crucial for building comprehensive models of cellular responses to oxidative stress and for identifying novel therapeutic targets in diseases associated with elevated dityrosine levels, such as Alzheimer's disease and atherosclerosis. nih.govnih.gov

High-Throughput Methodologies for Dityrosine Quantification in Research

The development of robust and high-throughput methods for the quantification of dityrosine is essential for advancing research in this area. While traditional methods like fluorescence spectroscopy have been useful, they can be prone to interference. researchgate.net Modern mass spectrometry-based techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have emerged as the gold standard for both identification and quantification of dityrosine in complex biological samples. acs.orgjst.go.jpresearchgate.net

Recent advancements in LC-MS/MS methodologies have significantly improved the sensitivity and specificity of dityrosine detection. acs.org These methods often involve the use of isotopic dilution, where a known amount of a stable isotope-labeled internal standard, such as L,L-Dityrosine-13C12 Dihydrochloride (B599025), is spiked into the sample. researchgate.net By comparing the signal of the naturally occurring dityrosine to its isotopically labeled counterpart, precise and accurate quantification can be achieved. One validated isotope dilution LC-MS/MS method demonstrated a limit of detection of 42.1 ng/g and a limit of quantification of 140 ng/g in grain proteins. researchgate.net

Future developments in high-throughput dityrosine quantification will likely focus on several key areas:

Automation: Increased automation of sample preparation and data analysis workflows will be crucial for processing large numbers of samples in clinical and epidemiological studies.

Multiplexing: The ability to simultaneously quantify dityrosine along with other post-translational modifications and metabolites in a single run will enhance the efficiency of multi-omics studies.

Improved Ionization and Fragmentation: Advances in mass spectrometry technology, such as novel ionization sources and fragmentation techniques, will further improve the sensitivity and structural characterization of dityrosine-containing peptides. acs.org

These advancements will enable more comprehensive and large-scale studies of dityrosine in various biological contexts, from basic research to clinical diagnostics.

Advanced Computational Modeling of Dityrosine-Modified Proteins

Computational modeling is becoming an indispensable tool for understanding the structural and functional consequences of dityrosine cross-linking. These in silico approaches complement experimental data by providing insights into how this modification alters protein conformation, stability, and interactions.

Software such as UCSF CHIMERA has been used to generate and analyze models of dityrosine cross-link sites in proteins. acs.org By visualizing the three-dimensional structure of a dityrosine-modified protein, researchers can predict how the cross-link might affect protein folding, flexibility, and the accessibility of active sites or binding interfaces. For example, homology modeling has been used to predict potential tyrosine residues involved in oxidative cross-linking in the DNA binding domain of RFX5. nih.gov

A key area of future research will be the development of more sophisticated computational models that can accurately predict the formation of dityrosine cross-links and their dynamic effects on protein behavior. This includes:

Predictive Algorithms: Developing algorithms that can predict which tyrosine residues in a protein are most likely to form dityrosine cross-links based on factors such as solvent accessibility, local electrostatic environment, and proximity to other tyrosine residues. nih.gov

Molecular Dynamics Simulations: Employing molecular dynamics simulations to study the conformational changes and dynamics of proteins before and after dityrosine cross-linking. This can provide insights into how the modification affects protein stability and function over time.

Multi-scale Modeling: Integrating quantum mechanics/molecular mechanics (QM/MM) methods to model the enzymatic or radical-mediated reactions that lead to dityrosine formation, providing a more detailed understanding of the underlying chemical mechanisms.

These advanced computational approaches, when combined with experimental validation, will provide a powerful platform for dissecting the molecular mechanisms by which dityrosine cross-linking contributes to both normal physiological processes and disease pathogenesis.

Novel Applications of Isotopic Dityrosine in Fundamental Biochemical Research

Isotopically labeled analogs of dityrosine, such as L,L-Dityrosine-13C12 Dihydrochloride, are poised to play a much broader role in fundamental biochemical research beyond their current primary use as internal standards for quantification. These stable isotope-labeled compounds offer a powerful tool to probe the dynamics of protein cross-linking, enzyme mechanisms, and metabolic pathways.

One emerging application is the use of isotopic labeling to distinguish between intramolecular and intermolecular cross-linking and to model the structural changes that occur during protein oligomerization. In a study of α-synuclein, a protein implicated in Parkinson's disease, researchers used ¹⁵N-labeled protein to study dityrosine formation. By analyzing the resulting isotopically scrambled heterodimers with mass spectrometry, they were able to infer an intermolecular mechanism for dimer generation and model the orientation of α-synuclein in solution. acs.org This approach, where the isotopic label provides spatial information, represents a significant advancement in the study of protein-protein interactions mediated by dityrosine.

Future research is expected to leverage isotopic dityrosine in several innovative ways:

Enzyme Mechanism Studies: Synthesizing isotopically labeled dityrosine-containing peptides can help to probe the active sites and mechanisms of enzymes that may be involved in either the formation or degradation of these cross-links.

Metabolic Tracing: While challenging, it may be possible to use ¹³C-labeled tyrosine precursors to trace the formation of dityrosine in cell culture or in vivo models. nih.govresearchgate.net This would allow researchers to track the flow of tyrosine into dityrosine-modified proteins under different physiological or stress conditions, providing insights into the dynamics of protein turnover and damage.

The development and application of these novel approaches will undoubtedly provide a deeper understanding of the fundamental biochemistry of dityrosine formation and its functional consequences.

Exploring Dityrosine in New Biological Systems and Stress Models

While much of the research on dityrosine has focused on its role in well-established models of aging and neurodegenerative diseases like Alzheimer's and Parkinson's, there is a growing interest in exploring its significance in a wider range of biological systems and stress conditions. nih.govfrontiersin.orgresearchgate.net This expansion of research is crucial for determining the universality of dityrosine as a biomarker of oxidative stress and for uncovering novel physiological and pathological roles.

Recent studies have begun to investigate dityrosine in diverse organisms and contexts. For example, the comprehensive analysis of dityrosine cross-linking in E. coli has provided a foundational understanding of its role in a prokaryotic system under oxidative stress. nih.govmdpi.com This research opens the door to comparative studies with eukaryotic systems to identify conserved and divergent mechanisms of dityrosine formation and function.

Future research directions in this area are vast and include:

Infectious Diseases: Investigating the role of dityrosine in the host-pathogen interface, where oxidative stress is a key component of the immune response. This could reveal how dityrosine formation in both host and pathogen proteins influences the outcome of an infection.

Environmental Stress: Examining the impact of environmental stressors, such as pollutants, radiation, and toxins, on dityrosine formation in various organisms. This could establish dityrosine as a sensitive biomarker for environmental damage.

Developmental Biology: Exploring the role of dityrosine in normal developmental processes where controlled protein cross-linking may be required for tissue morphogenesis and integrity.

Plant Biology: Investigating the formation and function of dityrosine in plant cell walls, where it may contribute to structural reinforcement and defense against pathogens.

By studying dityrosine in these new contexts, researchers can gain a more holistic understanding of this important post-translational modification and its broad implications for biology and medicine.

Table of Research Findings on Dityrosine

Research Area Key Finding Implication Reference(s)
Omics Integration Dityrosine-linked proteins in E. coli are enriched in central metabolic pathways. Dityrosine cross-linking may regulate metabolism in response to oxidative stress. nih.govmdpi.com
Quantification Isotope dilution LC-MS/MS allows for precise quantification of dityrosine. Enables accurate measurement of dityrosine as a biomarker in complex samples. acs.orgresearchgate.netjst.go.jp
Computational Modeling Homology modeling can predict potential dityrosine cross-linking sites. Aids in hypothesis generation for experimental validation of cross-link locations. acs.orgnih.gov
Isotopic Applications ¹⁵N-labeling can be used to model the orientation of α-synuclein dimers. Provides a method to study the structural consequences of intermolecular cross-linking. acs.org

| New Biological Systems | Dityrosine is a biomarker in various pathologies including neurodegenerative diseases. | Highlights the broad relevance of dityrosine in human health and disease. | nih.govfrontiersin.orgresearchgate.net |

Table of Compounds Mentioned

Compound Name
This compound
Dityrosine
Tyrosine
α-synuclein

Q & A

Q. How can researchers validate the purity and isotopic enrichment of L,L-Dityrosine-13C12^{13}\text{C}_{12}13C12​ Dihydrochloride in experimental setups?

To ensure purity and isotopic integrity, employ a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) to assess chemical purity by separating and quantifying non-isotopic contaminants.
  • Mass Spectrometry (MS) in positive electrospray ionization (ESI) mode to confirm isotopic enrichment (13C12^{13}\text{C}_{12}) via accurate mass-to-charge (m/zm/z) ratios. For example, compare isotopic peaks with unlabeled standards .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (13C^{13}\text{C} and 1H^{1}\text{H}) to verify structural integrity and isotopic labeling at specific carbon positions .

Q. What are the optimal storage conditions for L,L-Dityrosine-13C12^{13}\text{C}_{12} Dihydrochloride to prevent degradation?

  • Store the compound in a dry, inert environment (e.g., desiccator) at -20°C to minimize hydrolysis or oxidation.
  • Avoid exposure to strong acids/alkalis and oxidizing/reducing agents , which may destabilize the dihydrochloride salt form .
  • Use amber vials to protect against light-induced degradation, especially during long-term storage.

Q. What analytical techniques confirm the structural integrity of L,L-Dityrosine-13C12^{13}\text{C}_{12} Dihydrochloride post-synthesis?

  • X-ray Crystallography : Resolve the crystal structure to validate stereochemistry and salt formation (dihydrochloride) .
  • Multinuclear NMR : Use 13C{1H}^{13}\text{C}\{^{1}\text{H}\} NMR to confirm isotopic labeling patterns and 1H^{1}\text{H} NMR to assess proton environments .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups (e.g., tyrosine hydroxyls, hydrochloride counterions) to rule out synthetic byproducts .

Advanced Research Questions

Q. How should researchers design experiments to track metabolic incorporation of L,L-Dityrosine-13C12^{13}\text{C}_{12} Dihydrochloride using mass spectrometry?

  • Isotopic Tracer Design : Administer the compound in cell culture or animal models and extract metabolites at timed intervals.
  • MS Parameters : Use tandem MS (MS/MS) with optimized transitions (e.g., m/zm/z 212→153 for similar dihydrochloride compounds) to detect labeled metabolites. Set nebulizer temperature to 350°C and drying gas flow to 10.0 L/min for consistent ionization .
  • Data Normalization : Include unlabeled controls to distinguish endogenous tyrosine from 13C^{13}\text{C}-labeled derivatives. Use isotope dilution assays for quantification .

Q. What strategies mitigate discrepancies between in vitro and in vivo toxicity profiles of L,L-Dityrosine-13C12^{13}\text{C}_{12} Dihydrochloride?

  • Comparative Models : Perform parallel in vitro (e.g., fibroblast cytotoxicity assays) and in vivo (e.g., rodent tolerance studies) experiments. Note that in vivo systems may better account for metabolic clearance and tissue-specific effects, as seen with structurally similar dihydrochlorides .
  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and organ accumulation to explain differences in toxicity thresholds.
  • Dosage Adjustments : Scale doses using allometric principles to reconcile in vitro IC50_{50} values with in vivo safe thresholds .

Q. How can researchers address conflicting data on the compound’s stability under varying pH conditions?

  • Controlled Buffer Systems : Test stability in physiologically relevant buffers (e.g., PBS, Tris-HCl) across pH 2–8. Monitor degradation via HPLC and MS over 24–72 hours.
  • Accelerated Stability Studies : Use elevated temperatures (e.g., 40°C) to simulate long-term storage and identify degradation products (e.g., tyrosine derivatives or hydrochloride dissociation) .
  • Mechanistic Modeling : Apply Arrhenius equations to predict shelf-life under standard lab conditions .

Q. What experimental controls are critical when studying isotopic effects of 13C12^{13}\text{C}_{12}-labeling in L,L-Dityrosine Dihydrochloride?

  • Isotopic Controls : Include unlabeled L,L-Dityrosine Dihydrochloride to assess kinetic isotope effects (KIEs) in enzymatic assays.
  • Blank Samples : Use solvent-only blanks in MS/NMR to exclude background signals.
  • Biological Replicates : Account for inter-sample variability in metabolic studies, especially in tissues with high endogenous tyrosine pools .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research questions involving L,L-Dityrosine-13C12^{13}\text{C}_{12} Dihydrochloride?

  • Feasibility : Prioritize studies with accessible analytical tools (e.g., institutional MS/NMR access) and scalable synthesis protocols.
  • Novelty : Focus on understudied applications, such as its role in oxidative stress biomarkers or protein cross-linking mechanisms.
  • Ethical Compliance : Adhere to biosafety protocols (e.g., PPE, fume hoods) due to potential reproductive toxicity risks noted in safety data .
  • Relevance : Align with broader goals like improving isotopic tracer methodologies or understanding neurodegenerative disease pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.